molecular formula C10H11NO4 B1600172 Methyl 2,4-dimethyl-5-nitrobenzoate CAS No. 202264-66-2

Methyl 2,4-dimethyl-5-nitrobenzoate

Cat. No. B1600172
CAS RN: 202264-66-2
M. Wt: 209.2 g/mol
InChI Key: QAORUQFQPFOSBF-UHFFFAOYSA-N
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Description

“Methyl 2,4-dimethyl-5-nitrobenzoate” is a chemical compound with the molecular formula C10H11NO4 . It is a specialty chemical that can be used in various applications .


Molecular Structure Analysis

The molecular structure of “Methyl 2,4-dimethyl-5-nitrobenzoate” consists of a benzene ring with two methyl groups, a nitro group, and a methoxy group . The exact positions of these groups on the benzene ring can be determined by the numbering in the compound’s name.

Mechanism of Action

Target of Action

Methyl 2,4-dimethyl-5-nitrobenzoate is a nitro compound . Nitro compounds are a very important class of nitrogen derivatives . The nitro group, like the carboxylate anion, is a hybrid of two equivalent resonance structures . The hybrid structure has a full positive charge on nitrogen and a half-negative charge on each oxygen . This is in accord with the high dipole moments of nitro compounds .

Mode of Action

The polar character of the nitro group results in lower volatility of nitro compounds than ketones of about the same molecular weight . Nitro groups of nitroalkanes can be identified by strong infrared bands . A weak n → π∗ transition occurs in the electronic spectra of nitroalkanes ; aromatic nitro compounds, such as nitrobenzene, have extended conjugation and absorb at longer wavelengths .

Biochemical Pathways

Nitro compounds can be prepared in a number of ways, including the direct substitution of hydrocarbons with nitric acid , by displacement reactions with nitrite ions , and by oxidation of primary amines . Nitration of alkanes is successful only when conducted at high temperatures in the vapor phase . In contrast, direct nitration of aromatic compounds such as benzene takes place readily in the liquid phase .

Pharmacokinetics

It’s known that the water solubility is low . A saturated solution of nitromethane in water is less than 10% by weight , whereas 2-propanone is completely miscible with water .

Result of Action

Methyl 2,4-dimethyl-5-nitrobenzoate is a key intermediate for the manufacture of synthetic 6-bromomethyl-3,4-dihydro-2-methyl-quinazolin-4-one . This is used as the material for the production of raltitrexed, which is an antimetabolite drug used in cancer chemotherapy .

Action Environment

The action environment of Methyl 2,4-dimethyl-5-nitrobenzoate is influenced by several factors. The nitration process is successful only when conducted at high temperatures in the vapor phase . Direct nitration of aromatic compounds takes place readily in the liquid phase . The polar character of the nitro group results in lower volatility of nitro compounds .

properties

IUPAC Name

methyl 2,4-dimethyl-5-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO4/c1-6-4-7(2)9(11(13)14)5-8(6)10(12)15-3/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAORUQFQPFOSBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C(=O)OC)[N+](=O)[O-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00448423
Record name methyl 2,4-dimethyl-5-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00448423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2,4-dimethyl-5-nitrobenzoate

CAS RN

202264-66-2
Record name methyl 2,4-dimethyl-5-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00448423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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